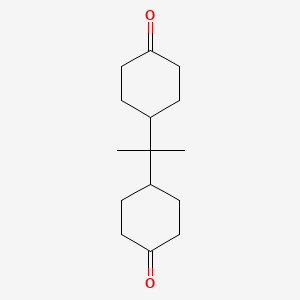

2,2-Bis(4-oxocyclohexyl)propane

Description

The exact mass of the compound 2,2-Bis(4-oxocyclohexyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis(4-oxocyclohexyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-oxocyclohexyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(4-oxocyclohexyl)propan-2-yl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWVCXABNZBPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=O)CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225151 | |

| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-16-8 | |

| Record name | 4,4′-(1-Methylethylidene)bis[cyclohexanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007418168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7418-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(1-Methylethylidene)biscyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1-methylethylidene)biscyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Bis(4-oxocyclohexyl)propane: Properties, Synthesis, and Potential Applications

Introduction

2,2-Bis(4-oxocyclohexyl)propane, a saturated cyclic diketone, is a molecule of significant interest in both polymer chemistry and as a potential building block in synthetic organic chemistry. Structurally characterized by a central propane unit linking two 4-oxocyclohexyl rings, this compound offers a unique combination of a rigid core with reactive carbonyl functionalities.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, and an exploration of its current and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While its primary application to date has been in materials science, the inherent reactivity of its diketone structure presents intriguing possibilities for the synthesis of novel chemical entities with potential biological activity.

Physicochemical Properties

2,2-Bis(4-oxocyclohexyl)propane is a white to light yellow crystalline powder at room temperature. Its core physical and chemical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | 4,4'-(Propane-2,2-diyl)dicyclohexanone | [2] |

| Synonyms | 4,4'-Isopropylidenebis(cyclohexanone) | |

| CAS Number | 7418-16-8 | [1][3] |

| Molecular Formula | C₁₅H₂₄O₂ | [1][3] |

| Molecular Weight | 236.36 g/mol | [1][3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 163-167 °C | |

| Boiling Point | 358.3 °C at 760 mmHg | |

| Solubility | Soluble in chloroform |

Synthesis of 2,2-Bis(4-oxocyclohexyl)propane

The most common and industrially relevant synthesis of 2,2-Bis(4-oxocyclohexyl)propane is a two-step process that begins with the well-known precursor, Bisphenol A (BPA).[1] This synthetic strategy is predicated on the initial saturation of the aromatic rings of BPA, followed by the oxidation of the resulting secondary alcohols to the desired diketone.

Step 1: Hydrogenation of 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A)

The initial step involves the catalytic hydrogenation of Bisphenol A to produce 2,2-bis(4-hydroxycyclohexyl)propane. This reaction effectively converts the phenolic moieties into cyclohexanol rings.

Caption: Step 1: Catalytic Hydrogenation of Bisphenol A.

Experimental Protocol (General Procedure):

A detailed experimental protocol for this hydrogenation is often proprietary and found in patent literature. However, a general procedure can be outlined as follows:

-

Reactor Setup: A high-pressure autoclave reactor is charged with 2,2-Bis(4-hydroxyphenyl)propane (BPA), a suitable solvent such as 2-butanol, and a hydrogenation catalyst.[1] Palladium on carbon (Pd/C) or ruthenium-based catalysts are commonly employed.[1][4]

-

Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas. The reaction mixture is heated to a temperature typically ranging from 140°C to 170°C under a hydrogen pressure of 2 to 8.6 kg/cm ².[1]

-

Monitoring and Work-up: The reaction is monitored for the uptake of hydrogen. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 2,2-bis(4-hydroxycyclohexyl)propane. This intermediate can be purified by recrystallization if necessary.

Step 2: Oxidation of 2,2-Bis(4-hydroxycyclohexyl)propane

The second and final step is the oxidation of the secondary alcohol groups of 2,2-bis(4-hydroxycyclohexyl)propane to the corresponding ketones, yielding the target compound.

Caption: Step 2: Oxidation to the Diketone.

Experimental Protocol (General Procedure):

Various oxidizing agents can be employed for this transformation. A common method involves the use of hypohalous acids or halogens under controlled conditions.[1]

-

Reaction Setup: 2,2-Bis(4-hydroxycyclohexyl)propane is dissolved in a suitable solvent.

-

Addition of Oxidant: An oxidizing agent, such as a solution of sodium hypochlorite (bleach) or another hypohalous acid source, is added to the solution while carefully controlling the temperature and pH to minimize side reactions.[1]

-

Reaction Monitoring: The progress of the oxidation is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts. This may involve quenching the excess oxidant, followed by extraction and washing. The crude 2,2-Bis(4-oxocyclohexyl)propane is then purified.

Purification

Purification of the final product is crucial to obtain a high-purity material suitable for research and further applications. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization (General Procedure): [5]

-

Dissolution: The crude 2,2-Bis(4-oxocyclohexyl)propane is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or an acetone/water mixture).

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Spectroscopic Characterization

The identity and purity of 2,2-Bis(4-oxocyclohexyl)propane are confirmed through standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-Bis(4-oxocyclohexyl)propane is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone rings.

-

Expected Absorption: A strong, sharp peak is anticipated in the region of 1715-1725 cm⁻¹, which is characteristic of a saturated cyclic ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure.

-

¹³C NMR: A key signal in the downfield region, typically around 208-212 ppm, is indicative of the carbonyl carbon.

-

¹H NMR: The spectrum will show signals for the methylene protons (-CH₂-) of the cyclohexyl rings. Protons alpha to the carbonyl group will be deshielded and appear at a higher chemical shift compared to the other methylene protons in the ring.[1] The methyl protons of the isopropylidene bridge will appear as a singlet in the upfield region.

Chemical Reactivity and Potential for Drug Discovery

The chemical reactivity of 2,2-Bis(4-oxocyclohexyl)propane is dominated by its two ketone functionalities. These groups can undergo a variety of chemical transformations, making it a potentially versatile building block for the synthesis of more complex molecules.

Reduction

The ketone groups can be readily reduced to the corresponding secondary alcohols, 2,2-bis(4-hydroxycyclohexyl)propane, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] Catalytic hydrogenation is also an effective method for this transformation.[1]

Condensation Reactions and Heterocycle Synthesis

Diketones are well-established precursors for the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. While the direct application of 2,2-Bis(4-oxocyclohexyl)propane in drug development is not extensively documented, its structure lends itself to the synthesis of novel bis-heterocyclic systems. For instance, condensation reactions with hydrazines could potentially yield bis-pyrazole derivatives, and reactions with hydroxylamine could lead to bis-isoxazoles. Such heterocyclic moieties are prevalent in many approved drugs.

Spirocycle Formation

The cyclohexanone rings also present opportunities for the synthesis of spirocyclic compounds.[6] Spirocycles are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide novel intellectual property and improved pharmacological properties. Reactions that could potentially be explored with 2,2-Bis(4-oxocyclohexyl)propane include intramolecular aldol-type reactions under specific conditions or multi-component reactions designed to build spirocyclic frameworks.

Relevance to Drug Development Professionals: A Forward Look

While 2,2-Bis(4-oxocyclohexyl)propane is not currently a prominent molecule in drug discovery pipelines, its structural features and chemical reactivity suggest several avenues for future exploration by medicinal chemists:

-

Novel Scaffolds: The rigid bis-cyclohexanone core can serve as a scaffold for the synthesis of novel, three-dimensional molecules. The gem-dimethyl group provides a fixed orientation for the two cyclohexyl rings, which could be exploited in the design of compounds targeting specific protein-protein interactions or enzyme active sites.

-

Derivatization for Biological Screening: The two ketone groups offer handles for the introduction of a wide variety of functional groups through reactions such as reductive amination, Wittig reactions, and aldol condensations. This would allow for the creation of a library of derivatives for high-throughput screening against various biological targets.

-

Bioisosteric Replacement: In the context of known bioactive molecules containing cyclohexanone or related cyclic ketone motifs, 2,2-Bis(4-oxocyclohexyl)propane could be considered as a starting material for the synthesis of novel analogs with potentially improved pharmacokinetic or pharmacodynamic properties.

The toxicological profile of bisphenol A and its analogs is an area of active research, with many studies focusing on their endocrine-disrupting properties.[7][8][9] Any drug discovery program utilizing derivatives of 2,2-Bis(4-oxocyclohexyl)propane would need to carefully consider the potential for such off-target effects.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 2,2-Bis(4-oxocyclohexyl)propane. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

2,2-Bis(4-oxocyclohexyl)propane is a readily accessible and chemically versatile diketone. While its current applications are primarily in polymer science, its potential as a building block for the synthesis of complex and potentially bioactive molecules remains largely untapped. This guide has provided a comprehensive overview of its properties and synthesis, and has highlighted potential avenues for its application in the field of drug discovery. For researchers and scientists, 2,2-Bis(4-oxocyclohexyl)propane represents an opportunity to explore novel chemical space and develop new molecular entities with unique structural and functional attributes.

References

- Chem Biol Interact. 2022 Feb 25:354:109820. doi: 10.1016/j. cbi. 2022.109820. Epub 2022 Jan 22.

- KR20020074578A - Method for Preparing 2,2'-bis(4-hydroxycyclohexyl)

-

Toxicological Evaluation of Bisphenol A and Its Analogues - Europub. (URL: [Link])

-

Toxicological Evaluation of Bisphenol A and Its Analogues - PMC - PubMed Central. (URL: [Link])

-

Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Publishing. (URL: [Link])

-

Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PubMed Central. (URL: [Link])

-

Supplementary Information Efficient Synthesis of gem-Dihydroperoxides with Molecular Oxygen and Anthraquinone under Visible Ligh. (URL: [Link])

-

Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. (URL: [Link])

-

Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. (URL: [Link])

-

Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity - ResearchGate. (URL: [Link])

-

Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking an - Journal of Pharmaceutical Negative Results. (URL: [Link])

-

Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC - NIH. (URL: [Link])

-

Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). (URL: [Link])

- US2884462A - Production of 2, 2-bis(oxyaryl)

- US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP). (URL: )

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (URL: [Link])

-

1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones - Semantic Scholar. (URL: [Link])

-

2, 2-Bis(4-oxocyclohexyl)propane, min 95%, 1 gram. (URL: [Link])

-

2,2-Bis(4-oxocyclohexyl)propane 95.0+%, TCI America™ | Fisher Scientific. (URL: [Link])

-

2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - MDPI. (URL: [Link])

-

A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - NIH. (URL: [Link])

- US8034978B2 - Process for the preparation of an amine - Google P

-

2,2-Bis(4-oxocyclohexyl)propane, 25g, Each - CP Lab Safety. (URL: [Link])

-

Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification - ResearchGate. (URL: [Link])

Sources

- 1. 2,2-Bis(4-oxocyclohexyl)propane | 7418-16-8 | Benchchem [benchchem.com]

- 2. 2,2-Bis(4-oxocyclohexyl)propane 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. KR20020074578A - Method for Preparing 2,2â-bis(4-hydroxycyclohexyl)propane - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicological Evaluation of Bisphenol A and Its Analogues - Europub [europub.co.uk]

- 8. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Isomers of 2,2-Bis(4-oxocyclohexyl)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,2-bis(4-oxocyclohexyl)propane, a key alicyclic diketone with significant applications in polymer chemistry and as a versatile intermediate in pharmaceutical synthesis. The document delves into the molecule's structural features, with a particular focus on the stereoisomerism arising from the two substituted cyclohexyl rings. It outlines the primary synthetic route from Bisphenol A (BPA), including the critical steps of hydrogenation and subsequent oxidation. A detailed exploration of the separation and characterization of the resulting cis, trans, and cis-trans isomers is presented, supported by established analytical techniques. Furthermore, this guide discusses the conformational analysis of the cyclohexane rings and the influence of stereochemistry on the molecule's physical and chemical properties. Finally, the role of 2,2-bis(4-oxocyclohexyl)propane as a building block in the development of advanced polymers and its potential applications in medicinal chemistry are highlighted, providing a holistic view for researchers and professionals in the field.

Introduction: Unveiling a Versatile Alicyclic Diketone

2,2-Bis(4-oxocyclohexyl)propane, also known by its IUPAC name 4,4'-(propane-2,2-diyl)dicyclohexanone, is an organic compound with the chemical formula C₁₅H₂₄O₂.[1] Its molecular structure is characterized by a central isopropylidene bridge connecting two 4-oxocyclohexyl rings.[1] This arrangement classifies it as a diketone, with the carbonyl functional groups situated on saturated cyclohexane rings, imparting distinct reactivity and stereochemical properties.[1]

The significance of this molecule stems from its role as a monomer in the synthesis of high-performance polymers, where its rigid and non-planar structure contributes to desirable material properties such as thermal stability and mechanical strength.[1] Beyond materials science, the cyclohexanone moiety is a prevalent scaffold in medicinal chemistry, rendering 2,2-bis(4-oxocyclohexyl)propane a valuable intermediate for the synthesis of pharmaceutical compounds.

This guide aims to provide a detailed technical overview of the molecular structure, stereoisomerism, synthesis, and characterization of 2,2-bis(4-oxocyclohexyl)propane, with a focus on providing actionable insights for laboratory and research applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of 2,2-bis(4-oxocyclohexyl)propane are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₄O₂ |

| Molecular Weight | 236.35 g/mol |

| CAS Number | 7418-16-8 |

| Appearance | White to light yellow powder or crystal |

| IUPAC Name | 4,4'-(propane-2,2-diyl)dicyclohexanone |

| Synonyms | 4,4'-Isopropylidenebis(cyclohexanone) |

The cyclohexane rings in 2,2-bis(4-oxocyclohexyl)propane typically adopt a chair conformation to minimize steric strain, a fundamental concept in the conformational analysis of cyclic systems.[1] The orientation of the substituents on these rings gives rise to the stereoisomers discussed in the following section.

Stereoisomerism: The Significance of Cis and Trans Configurations

The presence of two stereogenic centers at the C1 and C1' positions of the cyclohexyl rings, where the isopropylidene group is attached, leads to the existence of three stereoisomers: cis, trans, and meso (cis-trans). The spatial arrangement of the two cyclohexyl rings relative to each other defines these isomers.

-

trans isomer: The two C-C bonds connecting the isopropylidene group to the cyclohexyl rings are on opposite sides of the mean plane of the rings.

-

cis isomer: The two C-C bonds are on the same side of the mean plane.

-

cis-trans (meso) isomer: One bond is axial and the other is equatorial, or vice-versa, in a hypothetical planar representation.

The ratio of these isomers is influenced by the stereochemistry of the precursor, 2,2-bis(4-hydroxycyclohexyl)propane (also known as hydrogenated bisphenol A or HBPA), which is commercially available as a mixture of isomers. The different spatial arrangements of the bulky substituted cyclohexyl groups in the cis and trans isomers result in distinct physical and chemical properties, including melting points, solubility, and reactivity. This has significant implications for their end applications, particularly in polymer science, where the stereochemistry of the monomer can affect the properties of the resulting polymer.

Synthesis and Isomer Separation: A Step-by-Step Approach

The most common and industrially relevant synthesis of 2,2-bis(4-oxocyclohexyl)propane is a two-step process starting from Bisphenol A (BPA).

Step 1: Hydrogenation of Bisphenol A to 2,2-Bis(4-hydroxycyclohexyl)propane (HBPA)

The initial step involves the catalytic hydrogenation of the aromatic rings of BPA to yield 2,2-bis(4-hydroxycyclohexyl)propane (HBPA). This reaction is typically carried out using a heterogeneous catalyst, such as rhodium or ruthenium on a support, under hydrogen pressure. The choice of catalyst can influence the stereoselectivity of the reaction, affecting the resulting ratio of cis and trans isomers of HBPA.[1]

Experimental Protocol: Catalytic Hydrogenation of Bisphenol A

-

Reactor Setup: A high-pressure autoclave reactor is charged with Bisphenol A and a suitable solvent (e.g., isopropanol).

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/Al₂O₃) is added to the mixture.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The reaction mixture is heated and stirred for a specified duration until the uptake of hydrogen ceases.

-

Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 2,2-bis(4-hydroxycyclohexyl)propane as a mixture of isomers.

Step 2: Oxidation of HBPA to 2,2-Bis(4-oxocyclohexyl)propane

The second step is the oxidation of the secondary alcohol groups of HBPA to the corresponding ketones. Various oxidizing agents can be employed for this transformation. A highly effective and operationally simple method involves the use of o-iodoxybenzoic acid (IBX). IBX is known to be a mild and selective oxidant for primary and secondary alcohols and offers advantages over other methods like Swern or Dess-Martin periodinane oxidations, particularly in terms of ease of work-up and avoidance of harsh reaction conditions.

Causality in Oxidant Choice: The selection of IBX as the oxidant is driven by its high efficiency in oxidizing β-hydroxyketone precursors to β-diketones with minimal side reactions. Unlike chromium-based oxidants, IBX is non-toxic. Compared to Swern and DMP oxidations, the work-up for an IBX oxidation is simpler, often involving just filtration to remove the insoluble byproduct, 2-iodobenzoic acid.

Experimental Protocol: IBX Oxidation of HBPA

-

Reaction Setup: To a solution of the 2,2-bis(4-hydroxycyclohexyl)propane isomer mixture in a suitable solvent (e.g., ethyl acetate) is added an excess of o-iodoxybenzoic acid (IBX).

-

Reaction Conditions: The reaction mixture is heated to reflux with stirring and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid byproduct (2-iodobenzoic acid) is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield 2,2-bis(4-oxocyclohexyl)propane.

Separation of Stereoisomers

The separation of the cis and trans isomers of 2,2-bis(4-oxocyclohexyl)propane can be challenging due to their similar physical properties. However, techniques such as fractional crystallization or preparative chromatography can be employed. The choice of solvent system for crystallization is crucial and often requires empirical optimization. For chromatographic separation, the choice of stationary and mobile phases will depend on the polarity differences between the isomers.

Logical Workflow for Isomer Separation:

Sources

synthesis of 2,2-Bis(4-oxocyclohexyl)propane from bisphenol A

An In-Depth Technical Guide: Synthesis of 2,2-Bis(4-oxocyclohexyl)propane from Bisphenol A: A Two-Step Pathway

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway to produce 2,2-Bis(4-oxocyclohexyl)propane, a valuable alicyclic diketone, starting from the widely available industrial chemical, Bisphenol A (BPA). The synthesis is delineated as a robust two-step process: (1) the catalytic hydrogenation of BPA to yield the intermediate diol, 2,2-bis(4-hydroxycyclohexyl)propane (HBPA), followed by (2) the selective oxidation of HBPA to the target diketone. This document offers an in-depth exploration of the reaction mechanisms, critical process parameters, catalyst selection, and detailed experimental protocols. It is intended for researchers, chemists, and process development scientists engaged in polymer chemistry and advanced materials science, providing the technical foundation required to understand and implement this important transformation.

2,2-Bis(4-oxocyclohexyl)propane is a key building block in the synthesis of advanced polymers.[1] Its saturated cyclohexane rings, in contrast to the aromatic rings of its precursor, Bisphenol A, impart enhanced thermal stability, weatherability, and color stability to derivative materials like specialty polycarbonates and epoxy resins.[2][3] The conversion of BPA, a compound facing scrutiny for its endocrine-disrupting properties, into the more stable and non-toxic hydrogenated analogue (HBPA) and its subsequent oxidation product, represents a significant value-add transformation.[4][5]

The most industrially viable and documented synthetic route involves two distinct and controllable stages:

-

Hydrogenation: The aromatic phenolic rings of Bisphenol A are catalytically saturated with hydrogen to form 2,2-bis(4-hydroxycyclohexyl)propane (HBPA), also known as hydrogenated bisphenol A.[1][3]

-

Oxidation: The secondary alcohol groups of the HBPA intermediate are oxidized to yield the target ketone functionalities, resulting in 2,2-Bis(4-oxocyclohexyl)propane.[1]

This guide will dissect each stage, focusing on the underlying chemical principles and practical execution.

Step 1: Catalytic Hydrogenation of Bisphenol A (BPA)

The foundational step in this synthesis is the saturation of the two aromatic rings in BPA. This is achieved through heterogeneous catalytic hydrogenation, a process where molecular hydrogen is added across the double bonds of the benzene rings in the presence of a metal catalyst.

Reaction Principles and Catalyst Selection

The choice of catalyst is paramount for achieving high conversion of BPA and high selectivity towards the desired HBPA diol. The goal is to ensure complete saturation of the rings without promoting undesirable side reactions, such as hydrogenolysis of the C-O bonds.

-

Noble Metal Catalysts: Ruthenium (Ru) and Rhodium (Rh) are the most effective and widely studied metals for this transformation.[4][6] Rhodium often exhibits superior activity under milder conditions, while Ruthenium, being more cost-effective, is frequently used in industrial processes.[4][6] Catalysts are typically supported on high-surface-area materials like alumina (Al₂O₃) or activated carbon (Vulcan XC72) to ensure optimal dispersion and activity of the metal nanoparticles.[2][7]

-

Bimetallic and Promoted Catalysts: The performance of the primary catalyst can be significantly enhanced by the addition of a second metal or a promoter.

-

Rh-Pt Systems: Platinum (Pt) can assist Rh catalysts by improving hydrogen spillover, which enhances the rate of hydrogenation.[6]

-

Ni-Promoted Ru Systems: The addition of an inexpensive transition metal like Nickel (Ni) as a promoter to a Ru/Al₂O₃ catalyst has been shown to effectively regulate the electronic state of the Ru active sites.[4][5] This manipulation leads to improved selectivity for HBPA, with optimized systems achieving 100% BPA conversion and over 96% selectivity.[4][5]

-

Impact of Key Reaction Parameters

Control over reaction conditions is critical for optimizing the yield, selectivity, and stereoisomer distribution of the HBPA product.

-

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 120°C to 180°C.[8][9] Higher temperatures increase the reaction rate but can also lead to side reactions if not carefully controlled.

-

Hydrogen Pressure: Sufficient hydrogen pressure (e.g., 40–80 bar or 6–8 MPa) is necessary to drive the reaction to completion.[7][8] Pressure also influences the stereochemical outcome, with higher pressures sometimes favoring specific isomers.[6]

-

Solvent: The choice of solvent is crucial. Alcohols such as isopropanol are commonly used as they effectively dissolve BPA and the reaction proceeds efficiently.[6][7] The use of greener solvent systems, such as water in ethyl acetate, has also been explored, leveraging an "on-water mechanism" to accelerate the reaction.[2][6]

Tabulated Summary of Hydrogenation Conditions

| Catalyst System | Support | Promoter | Temperature (°C) | Pressure (MPa/bar) | Solvent | Conversion (%) | Selectivity (%) | Reference |

| Ru/Ni-Al₂O₃ | Al₂O₃ | Nickel | 140 | 6 MPa | - | 100 | 96.4 | [4][5] |

| Ru/Rh-Al₂O₃ | Al₂O₃ | Rhodium | 165-170 | 7.8 MPa | Isopropanol | 100 | >94 | [7] |

| Ru/Al₂O₃ | Al₂O₃ | None | 120-180 | 40-70 bar | Isopropanol | >99.7 | - | [8][9] |

| Rh/C | Carbon | - | Mild | Mild | Isopropanol | High | High | [4] |

| Rh-Pt/VulcanXC72 | Carbon | Platinum | 50-60 | ~7 MPa (1000 psi) | Ethyl Acetate/Water | 100 | High | [6][10] |

Experimental Protocol: Hydrogenation of BPA

This protocol describes a representative batch hydrogenation process. Continuous flow processes using fixed-bed reactors are common in industrial settings.[5][7]

-

Reactor Preparation: A high-pressure stainless-steel autoclave (e.g., Parr reactor) is charged with Bisphenol A (1.0 eq) and the chosen solvent (e.g., isopropanol, to make a 20% w/w solution).[7]

-

Catalyst Addition: The catalyst (e.g., 1-5 wt% of a Ni-promoted Ru/Al₂O₃ catalyst, based on the weight of BPA) is added to the solution.[5][9]

-

System Purge: The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

-

Reaction Execution: The mixture is stirred vigorously while being heated to the target temperature (e.g., 140°C).[5] The reactor is then pressurized with hydrogen to the desired setpoint (e.g., 6 MPa).[5]

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The progress can be confirmed by taking aliquots (if the reactor allows) and analyzing them by GC or HPLC. The reaction is typically run for 10-20 hours.[8]

-

Work-up: After completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to recover the catalyst. The solvent is then removed from the filtrate under reduced pressure to yield the crude 2,2-bis(4-hydroxycyclohexyl)propane (HBPA) product, which can be purified by recrystallization.

Step 2: Oxidation of HBPA to the Target Diketone

The second stage of the synthesis involves the conversion of the secondary hydroxyl groups of the HBPA intermediate into ketone groups. This transformation requires a selective oxidizing agent that is effective for secondary alcohols.

Principles and Method Selection

Several established methods can be employed for this oxidation. The choice depends on factors such as scale, desired purity, sensitivity of the substrate, and environmental considerations (Green Chemistry).

-

Method A: Oppenauer Oxidation: This is a highly selective and gentle method for oxidizing secondary alcohols.[6] It employs a metal alkoxide catalyst (e.g., aluminum isopropoxide) and a ketone (e.g., acetone) as the hydride acceptor in a reversible equilibrium.[6][11] Using a large excess of acetone drives the reaction towards the product ketone. Its advantages include mild, non-toxic reagents and high chemoselectivity, making it an excellent choice for this transformation.[6][12]

-

Method B: Swern Oxidation: A widely used metal-free oxidation that relies on dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).[4][7] It is known for its mild conditions and broad functional group tolerance.[4] The main drawback is the production of volatile and malodorous dimethyl sulfide as a byproduct.[4]

-

Method C: Jones Oxidation: This classic method uses chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone).[9][10] It is a powerful and inexpensive oxidant. However, the use of carcinogenic chromium(VI) compounds raises significant environmental and safety concerns, making it less favorable for modern industrial processes.[9]

Given its selectivity and greener profile, the Oppenauer oxidation is presented here as a preferred method.

Experimental Protocol: Oppenauer Oxidation of HBPA

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2,2-bis(4-hydroxycyclohexyl)propane (HBPA) intermediate (1.0 eq) in a large excess of dry acetone, which serves as both the solvent and the oxidizing agent. A co-solvent like dry toluene can also be used.

-

Catalyst Addition: Add a catalytic amount of aluminum isopropoxide (e.g., 10-20 mol%).

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and quench by adding dilute acid (e.g., 1 M HCl) to neutralize the alkoxide and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,2-Bis(4-oxocyclohexyl)propane can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the final product.

Process Visualization and Workflows

Overall Synthetic Pathway

Caption: Two-step synthesis of 2,2-Bis(4-oxocyclohexyl)propane from Bisphenol A.

Experimental Workflow for Hydrogenation

Caption: Workflow for the catalytic hydrogenation of Bisphenol A.

Conclusion

The synthesis of 2,2-Bis(4-oxocyclohexyl)propane from Bisphenol A is a well-defined, two-stage process that transforms a common aromatic precursor into a valuable alicyclic monomer. Success hinges on the careful selection of a catalyst system for the initial hydrogenation step and the choice of an appropriate, selective method for the subsequent oxidation. By leveraging advanced catalytic systems, such as Ni-promoted Ru catalysts, high conversion and selectivity can be achieved in the hydrogenation stage. For the oxidation step, methods like the Oppenauer oxidation offer a green and efficient route to the final diketone product. This guide provides the fundamental knowledge and practical protocols necessary for the successful laboratory-scale synthesis and serves as a basis for process scale-up and optimization.

References

-

Lin, S., Sun, Z., Wang, Z., Zhou, Q., Wang, A., Wu, Z., Qian, J., He, M., & Chen, Q. (2024). Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A. Retrieved from [Link]

-

Lin, S., Sun, Z., Wang, Z., Zhou, Q., Wang, A., Wu, Z., Qian, J., He, M., & Chen, Q. (2024). Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A. RSC Publishing. Retrieved from [Link]

-

ACS Publications. (2019). Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water. Industrial & Engineering Chemistry Research. Retrieved from [Link]

- Google Patents. (n.d.). US20180346398A1 - Hydrogenation method for preparing hydrogenated bisphenol-a having a higher trans/trans isomer ratio.

-

MDPI. (2020). Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. Retrieved from [Link]

-

Justia Patents. (2020). Hydrogenation method for preparing hydrogenated bisphenol-A having a higher trans/trans isomer ratio. Retrieved from [Link]

-

NIH. (2020). Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Oppenauer oxidation. Retrieved from [Link]

-

NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

-

MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

-

WordPress. (2025). Oppenauer Oxidation: An Integrated Approach. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oppenauer Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Sciencemadness Wiki. (2019). Jones oxidation. Retrieved from [Link]

Sources

- 1. 2,2-Bis(4-oxocyclohexyl)propane | 7418-16-8 | Benchchem [benchchem.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. CAS 80-04-6: Hydrogenated bisphenol A | CymitQuimica [cymitquimica.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. Jones oxidation - Wikipedia [en.wikipedia.org]

- 10. Jones Oxidation [organic-chemistry.org]

- 11. Oppenauer Oxidation [organic-chemistry.org]

- 12. Oppenauer Oxidation: An Integrated Approach - Wordpress [reagents.acsgcipr.org]

hydrogenation of bisphenol A to 2,2-Bis(4-oxocyclohexyl)propane mechanism

An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-oxocyclohexyl)propane via Bisphenol A Hydrogenation

Foreword for the Researcher

This guide delves into the synthesis of 2,2-Bis(4-oxocyclohexyl)propane, a saturated alicyclic diketone, starting from its aromatic precursor, Bisphenol A (BPA). While the direct, one-step selective hydrogenation of BPA to its corresponding diketone is a significant catalytic challenge, the fundamental principles are well-established through extensive research on the hydrogenation of phenol to cyclohexanone. This document synthesizes established industrial practices with core mechanistic principles derived from analogous reactions to provide a comprehensive technical overview for researchers and process chemists. We will explore the dominant two-step industrial pathway and then dissect the underlying mechanism of selective hydrogenation, offering a theoretical and practical framework for achieving the target molecule.

The Industrial Synthesis Paradigm: A Two-Step Approach

The most established and controlled industrial route to synthesize 2,2-Bis(4-oxocyclohexyl)propane is not a direct hydrogenation but a two-step process. This method allows for greater control over purity and yield by separating the hydrogenation and oxidation stages.[1]

-

Step 1: Catalytic Hydrogenation of Bisphenol A. The process begins with the complete hydrogenation of the aromatic rings in Bisphenol A. This reaction saturates the phenyl groups to yield 2,2-bis(4-hydroxycyclohexyl)propane, commonly known as hydrogenated bisphenol A (HBPA).[1] This step typically employs robust hydrogenation catalysts like Ruthenium or Rhodium under elevated temperature and pressure.[2][3]

-

Step 2: Oxidation of the Diol. The secondary alcohol groups on the HBPA molecule are then oxidized to form the target ketone functionalities. This transformation yields the final product, 2,2-Bis(4-oxocyclohexyl)propane.[1] Various oxidizing agents can be used for this step under carefully controlled conditions to prevent side reactions.[1]

This multi-step approach is foundational for producing high-purity diketone for applications in advanced polymer synthesis.[1]

Mechanistic Deep Dive: The Core of Selective Hydrogenation

To understand how one might achieve the direct hydrogenation of BPA to the diketone, we must examine the well-studied mechanism of selective phenol hydrogenation to cyclohexanone. This reaction is the fundamental model for the transformation of each phenolic ring in the BPA molecule.

The reaction proceeds through a critical, unstable intermediate. The overall pathway is as follows:

Phenol → Cyclohexenol (Intermediate) → Cyclohexanone (Product) → Cyclohexanol (Byproduct)

The key to a successful synthesis of the diketone is to halt the reaction at the cyclohexanone stage and prevent its subsequent reduction to cyclohexanol.[4][5][6]

The Reaction Pathway

-

Adsorption: Both the phenolic ring of the substrate and molecular hydrogen are adsorbed onto the surface of a metal catalyst.[7]

-

Partial Hydrogenation: The adsorbed phenol is partially hydrogenated on the benzene ring, leading to the formation of a cyclohexenol intermediate.[4][7]

-

Isomerization: This enol intermediate is highly unstable and rapidly undergoes tautomerization to the more stable keto form, yielding cyclohexanone.[4]

-

Desorption or Further Hydrogenation: The cyclohexanone product can either desorb from the catalyst surface or, if it remains adsorbed, be further hydrogenated to form the final alcohol, cyclohexanol.[4][6]

The diagram below illustrates this mechanistic sequence.

Caption: Mechanistic pathway for the selective hydrogenation of a phenolic ring.

The Crucial Role of Catalysis

The choice of catalyst is the single most important factor in determining the selectivity of the hydrogenation reaction. Different metals exhibit different affinities for the reactants and intermediates, which dictates the final product distribution.

-

Palladium (Pd) for Ketone Selectivity: Palladium-based catalysts are overwhelmingly favored for the selective hydrogenation of phenols to cyclohexanones.[4][7] Pd catalysts effectively facilitate the partial hydrogenation to the enol intermediate and promote the desorption of the resulting ketone before it can be further reduced.[6][7]

-

Nickel (Ni) and Rhodium (Rh) for Alcohol Selectivity: In contrast, catalysts like Nickel and Rhodium are generally used when the desired product is the fully hydrogenated alcohol (cyclohexanol or, in this case, HBPA).[4][5][8] These metals tend to promote the complete reduction of the ketone.

The table below summarizes various catalytic systems used in the analogous hydrogenation of phenol, which serve as a starting point for developing a process for BPA.

| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) | Reference |

| Pd/C-Heteropoly Acid | Carbon | 80 | 1.0 | 100 | 93.6 | [7] |

| Pd/PVDF-HFP | Nanofiber | N/A | N/A | 98 | 97 | [6] |

| Pd-HAP | Hydroxyapatite | 25 | Ambient | 100 | 100 | [9] |

| Ni/CNT | Carbon Nanotubes | 220 | N/A | ~100 | Low (favors alcohol) | [5] |

A Proposed Experimental Protocol for Direct Hydrogenation

Based on the principles of selective phenol hydrogenation, the following is a representative, step-by-step protocol for the direct, selective hydrogenation of Bisphenol A to 2,2-Bis(4-oxocyclohexyl)propane. This protocol is intended as a starting point for laboratory investigation.

Workflow Overview

Caption: Experimental workflow for laboratory-scale selective hydrogenation.

Detailed Methodology

-

Reactor Preparation:

-

To a high-pressure stainless steel autoclave equipped with a magnetic stirrer, add Bisphenol A (1.0 eq), a suitable solvent such as 2-butanol or isopropanol (approx. 10-20 vol), and a Palladium-on-carbon catalyst (e.g., 5% Pd/C, 1-5 mol% Pd relative to substrate).[1][2]

-

Causality: The solvent must dissolve the starting material and product, while the Pd/C catalyst provides the active surface for selective hydrogenation.[1][7]

-

-

System Inerting and Pressurization:

-

Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Subsequently, flush the reactor with low-pressure hydrogen gas.[7]

-

Pressurize the reactor to the target pressure (e.g., 1.0 MPa) with hydrogen.[7]

-

Causality: Removing oxygen is critical for safety and to prevent catalyst deactivation.

-

-

Reaction Conditions:

-

Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 80-140°C).[1][7]

-

Monitor the reactor pressure. A drop in pressure indicates hydrogen consumption and that the reaction is proceeding. Maintain pressure by feeding more hydrogen as needed.

-

Causality: Temperature and pressure are key parameters that influence reaction rate and selectivity. Mild conditions are often preferred to minimize over-hydrogenation.[7]

-

-

Monitoring and Quenching:

-

The reaction can be monitored by taking small samples at intervals (if the reactor allows) and analyzing them by GC or HPLC to determine the ratio of starting material, diketone product, and the over-hydrogenated diol byproduct.

-

Once conversion is maximized and selectivity to the diketone is optimal, terminate the reaction by stopping the heating and cooling the reactor to room temperature.

-

-

Work-up and Purification:

-

Carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization or column chromatography to isolate the pure 2,2-Bis(4-oxocyclohexyl)propane.

-

Key Challenges and Future Outlook

The primary challenge in the direct hydrogenation of BPA to the diketone is controlling selectivity. Preventing the second hydrogenation step—the reduction of the ketone to an alcohol—is difficult because the desired product is itself a substrate for the catalyst.[6] Achieving high selectivity requires careful optimization of:

-

Catalyst Design: Developing catalysts with modified surfaces that favor ketone desorption over further reduction.

-

Reaction Conditions: Operating at milder temperatures and pressures can often favor the kinetic product (ketone) over the thermodynamic product (alcohol).[7][9]

-

Solvent Effects: The choice of solvent can influence the adsorption/desorption equilibrium of reactants and products on the catalyst surface.[1]

While the two-step process remains the industrial standard, continued research into novel palladium-based catalysts and flow chemistry systems may one day enable a highly selective and efficient one-step conversion, offering a more atom-economical route to this valuable polymer building block.

References

-

The reaction pathways of phenol hydrogenation. - ResearchGate. Available at: [Link]

-

Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI. Available at: [Link]

-

Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI. Available at: [Link]

- US8802792B2 - Partially hydrogenated bisphenol-A-based polymers as substitutes for ... - Google Patents.

-

Hydrogenation of High Molecular Weight Bisphenol A Type Epoxy Resin BE503 in a Functional and Greener Solvent Mixture Using a Rh Catalyst Supported on Carbon Black - MDPI. Available at: [Link]

-

Hydrogenation of Bisphenol A-Type Epoxy Resin (BE186) over Vulcan XC72-Supported Rh and Rh–Pt Catalysts in Ethyl Acetate-Containing Water | Request PDF - ResearchGate. Available at: [Link]

-

Liquid Phase Selective Hydrogenation of Phenol to Cyclohexanone over Electrospun Pd/PVDF-HFP Catalyst - MDPI. Available at: [Link]

-

Catalytic hydrogenation of bisphenol A to hydrogenated bidphenol A - ResearchGate. Available at: [Link]

- CN102921440A - Catalyst for preparation of hydrogenated bisphenol A - Google Patents.

-

Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media | Request PDF - ResearchGate. Available at: [Link]

-

Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

- 1. 2,2-Bis(4-oxocyclohexyl)propane | 7418-16-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly dispersed Ru immobilized on Ni-modified Al2O3 for selective hydrogenation of bisphenol A to hydrogenated bisphenol A - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. osti.gov [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2,2-Bis(4-oxocyclohexyl)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Bis(4-oxocyclohexyl)propane, a saturated derivative of Bisphenol A. As a molecule of interest in polymer chemistry and as a potential building block in medicinal chemistry, understanding its behavior in various solvents is paramount for its application in synthesis, purification, and formulation. This document synthesizes theoretical principles of solubility with the known physicochemical properties of the target compound to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Introduction: The Molecular Landscape of 2,2-Bis(4-oxocyclohexyl)propane

2,2-Bis(4-oxocyclohexyl)propane, also known as 4,4'-Isopropylidenebis(cyclohexanone), is a white to light-yellow crystalline solid at room temperature. Its molecular structure, featuring two cyclohexanone rings linked by a propane-2,2-diyl group, dictates its solubility behavior. The presence of two polar ketone functional groups (C=O) introduces the capacity for dipole-dipole interactions and hydrogen bonding with suitable solvents. However, the large, non-aromatic hydrocarbon framework contributes to a significant nonpolar character. The interplay of these features results in a nuanced solubility profile that is highly dependent on the nature of the solvent.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₂ | |

| Molecular Weight | 236.36 g/mol | |

| Physical State | Solid | |

| Melting Point | 163-167 °C |

An important consideration is the stereochemistry of the molecule. The hydrogenation of the aromatic rings of Bisphenol A to form 2,2-Bis(4-oxocyclohexyl)propane can result in different stereoisomers. The trans-trans isomer is the most thermodynamically stable, possessing the highest melting point and, consequently, the lowest solubility in common solvents. This highlights the importance of characterizing the specific isomeric composition when evaluating solubility.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. This adage is based on the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For 2,2-Bis(4-oxocyclohexyl)propane, we must consider the following interactions:

-

Van der Waals Forces: These are present in all molecules and will be the primary interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The ketone groups impart a permanent dipole moment to the molecule, allowing for favorable interactions with other polar molecules.

-

Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms of the ketone groups can act as hydrogen bond acceptors, enabling interactions with protic solvents.

The balance between the large, nonpolar hydrocarbon backbone and the polar ketone groups suggests that 2,2-Bis(4-oxocyclohexyl)propane will exhibit moderate to good solubility in solvents of intermediate polarity and those that can engage in specific interactions.

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, a qualitative solubility profile for 2,2-Bis(4-oxocyclohexyl)propane can be predicted. It is crucial to note that this is a generalized prediction and experimental verification is essential.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low | The large nonpolar surface area of the hydrocarbon backbone will have some affinity for these solvents, but the polar ketone groups will be disfavored, limiting overall solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane, Chloroform | Moderate to High | These solvents possess a dipole moment that can interact favorably with the ketone groups. The lack of strong hydrogen bonding networks in these solvents makes it easier to accommodate the solute. Solubility in chloroform is confirmed by multiple sources. |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The strong hydrogen bonding network of water would require significant energy to disrupt to accommodate the large, nonpolar solute. While the ketone groups can act as hydrogen bond acceptors, this is unlikely to overcome the unfavorable interactions of the hydrocarbon portion. Shorter-chain alcohols may show slightly better solvation than water due to their organic character. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable quantitative solubility data, a rigorous experimental protocol is necessary. The following method is a self-validating system designed for precision and reproducibility.

Materials and Apparatus

-

2,2-Bis(4-oxocyclohexyl

spectral data of 2,2-Bis(4-oxocyclohexyl)propane (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2,2-Bis(4-oxocyclohexyl)propane

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2,2-Bis(4-oxocyclohexyl)propane (also known as 4,4'-Isopropylidenebis(cyclohexanone)), a saturated diketone with the chemical formula C₁₅H₂₄O₂.[1][2] As a key intermediate in polymer chemistry, particularly as a monomer for advanced polymers, a thorough understanding of its structural characteristics is paramount.[1] This document, intended for researchers and scientists in organic chemistry and drug development, delves into the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices and provide detailed interpretations grounded in established spectroscopic principles to offer a self-validating guide to the characterization of this compound.

Molecular Structure and Spectroscopic Overview

2,2-Bis(4-oxocyclohexyl)propane is characterized by a central isopropylidene group linking two 4-oxocyclohexyl rings.[1] The cyclohexane rings typically adopt a stable chair conformation to minimize steric strain. The presence of two carbonyl (C=O) functional groups and multiple distinct proton and carbon environments makes this molecule an excellent subject for a multi-technique spectroscopic analysis.[1]

The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the logical framework for confirming the molecular structure and purity of the compound.

Figure 1: Molecular structure of 2,2-Bis(4-oxocyclohexyl)propane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,2-Bis(4-oxocyclohexyl)propane, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Principle & Experimental Protocol: Proton NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. The chemical shift of a proton is influenced by its electronic environment, while spin-spin coupling reveals adjacent protons.

-

Protocol: A sample of 2,2-Bis(4-oxocyclohexyl)propane (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The spectrum is acquired on a 400 MHz NMR spectrometer.[2] Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Presentation & Interpretation: The symmetry of the molecule simplifies the spectrum. We expect to see three main groups of signals corresponding to the isopropylidene methyl protons, and the axial and equatorial protons on the cyclohexanone rings.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.05 | Singlet | 6H | Isopropylidene methyl protons (-C(CH ₃)₂) |

| ~ 1.6 - 1.9 | Multiplet | 8H | Cyclohexyl methylene protons (-CH ₂-) |

| ~ 2.2 - 2.5 | Multiplet | 8H | Cyclohexyl methylene protons alpha to C=O |

| ~ 2.0 - 2.2 | Multiplet | 2H | Cyclohexyl methine protons (-CH -) |

| Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.[1] |

The singlet at approximately 1.05 ppm integrating to 6H is characteristic of the two equivalent methyl groups of the isopropylidene bridge. The protons on the cyclohexanone rings are more complex due to the chair conformation and diastereotopicity. The methylene protons alpha to the carbonyl groups (at C2, C6, C2', and C6') are deshielded by the electron-withdrawing effect of the oxygen and appear downfield (~2.2 - 2.5 ppm).[1] The remaining methylene and methine protons on the ring appear further upfield (~1.6 - 2.2 ppm).

Figure 2: ¹H NMR signal correlation to molecular structure.

¹³C NMR Spectroscopy

Principle & Experimental Protocol: Carbon-13 NMR spectroscopy details the number of unique carbon environments in a molecule. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

-

Protocol: A sample (~20-30 mg) is dissolved in CDCl₃. The spectrum is acquired on a 100 MHz (or higher) spectrometer using proton decoupling to simplify the spectrum to singlets for each unique carbon.[2][3]

Data Presentation & Interpretation: Due to the molecule's symmetry, only 8 distinct carbon signals are expected.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 211.5 | C=O | Carbonyl carbon, highly deshielded.[1] |

| ~ 48.5 | C-4 | Methine carbon attached to the isopropylidene group. |

| ~ 41.0 | C-2, C-6 | Methylene carbons alpha to the carbonyl group. |

| ~ 39.5 | Quaternary C | Central isopropylidene carbon -C(CH₃)₂. |

| ~ 29.0 | C-3, C-5 | Methylene carbons beta to the carbonyl group. |

| ~ 25.0 | -CH₃ | Isopropylidene methyl carbons. |

The most downfield signal, typically around 211 ppm, is unequivocally assigned to the carbonyl carbon, which is characteristic for a saturated cyclic ketone.[1] The quaternary carbon of the isopropylidene group appears around 39.5 ppm. The remaining signals correspond to the various methylene, methine, and methyl carbons in the structure, with their shifts determined by their proximity to the electron-withdrawing ketone group.

Infrared (IR) Spectroscopy

Principle & Experimental Protocol: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying functional groups.

-

Protocol: A solid sample is analyzed using either the KBr pellet method or as a Nujol mull.[2] For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a transparent disk. The spectrum is recorded using an FTIR spectrometer.

Data Presentation & Interpretation: The IR spectrum is dominated by absorptions corresponding to the C=O and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1720 | Strong, Sharp | C=O stretch of a saturated cyclic ketone.[1] |

| 2850 - 2960 | Strong | C-H (sp³) stretching vibrations. |

| ~ 1450 | Medium | C-H bending vibrations (scissoring). |

The key diagnostic peak in the IR spectrum is the intense, sharp absorption band around 1720 cm⁻¹. This is a classic signature for the carbonyl (C=O) stretching vibration in a six-membered cyclic ketone, providing strong evidence for this functional group.[1] The series of strong peaks between 2850 and 2960 cm⁻¹ confirms the presence of sp³-hybridized C-H bonds in the alkyl framework.

Mass Spectrometry (MS)

Principle & Experimental Protocol: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation, offering a "fingerprint" of the molecule.

-

Protocol: A dilute solution of the compound is introduced into the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Data Presentation & Interpretation: The mass spectrum will show the molecular ion and several characteristic fragment ions.

| m/z | Proposed Fragment | Rationale |

| 236 | [M]⁺ | Molecular ion (C₁₅H₂₄O₂)⁺.[1][4] |

| 221 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 123 | [C₈H₁₁O]⁺ | Cleavage through the isopropylidene bridge (alpha-cleavage). |

| 97 | [C₆H₉O]⁺ | Cyclohexanone ring fragment. |

The molecular ion peak [M]⁺ should be observed at m/z 236, confirming the molecular weight of the compound.[1][4] A common fragmentation pathway for compounds with a quaternary center is the loss of a methyl group, which would result in a peak at m/z 221 ([M-15]⁺). A significant fragmentation pathway involves cleavage of the bond between the quaternary carbon and one of the cyclohexanone rings, leading to stable fragment ions.

Figure 3: Proposed key fragmentation pathway for 2,2-Bis(4-oxocyclohexyl)propane in EI-MS.

Conclusion

The collective spectral data from NMR, IR, and MS provides unambiguous confirmation of the structure of 2,2-Bis(4-oxocyclohexyl)propane. The ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone functional group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This guide serves as a validated reference for the characterization of this important chemical intermediate, demonstrating how a multi-technique spectroscopic approach ensures scientific integrity and trustworthiness in chemical analysis.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles, URL not applicable for a textbook).

Sources

A Technical Guide to the Thermal Stability and Degradation of 2,2-Bis(4-oxocyclohexyl)propane

This in-depth technical guide provides a comprehensive overview of the thermal stability and degradation of 2,2-Bis(4-oxocyclohexyl)propane, also known as 4,4'-Isopropylidenebis(cyclohexanone). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound. We will delve into its structural characteristics, predicted thermal behavior, and the analytical methodologies crucial for its thermal analysis.

Introduction to 2,2-Bis(4-oxocyclohexyl)propane

2,2-Bis(4-oxocyclohexyl)propane (CAS RN: 7418-16-8) is a diketone with a molecular formula of C₁₅H₂₄O₂ and a molecular weight of 236.36 g/mol .[1][2] Structurally, it features a central isopropylidene group linking two 4-oxocyclohexyl rings.[3] This compound is a saturated derivative of the widely used industrial chemical Bisphenol A (BPA) and is synthesized through a two-step process involving the hydrogenation of BPA's aromatic rings, followed by the oxidation of the resulting hydroxyl groups to ketones.[3] Its significance lies primarily in its role as a monomer for the synthesis of advanced polymers, where its rigid and saturated structure can impart desirable properties such as high thermal stability and mechanical strength.[3]

Table 1: Physicochemical Properties of 2,2-Bis(4-oxocyclohexyl)propane

| Property | Value | Reference |

| CAS Number | 7418-16-8 | [1][2] |

| Molecular Formula | C₁₅H₂₄O₂ | [1][2] |

| Molecular Weight | 236.36 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Purity | >95.0% (GC) |

Predicted Thermal Degradation Pathways

While specific experimental data on the thermal degradation of 2,2-Bis(4-oxocyclohexyl)propane is not extensively available in peer-reviewed literature, we can predict potential degradation pathways based on its chemical structure and general principles of organic chemistry. The primary points of bond scission under thermal stress are likely to be the C-C bonds within the cyclohexanone rings and the bonds connecting the rings to the isopropylidene bridge.

At elevated temperatures, the following degradation mechanisms can be hypothesized:

-

Norrish Type I Cleavage: The ketone functional groups can undergo alpha-cleavage, leading to the formation of radical intermediates. This can initiate a cascade of further bond-breaking events within the cyclohexyl ring, potentially leading to the formation of smaller, volatile organic compounds.

-

Cleavage of the Isopropylidene Bridge: The bonds between the quaternary carbon of the isopropylidene group and the cyclohexanone rings could rupture, leading to the formation of cyclohexanone-based radicals and an isopropyl radical.

-

Dehydrogenation: The cyclohexane rings may undergo dehydrogenation at high temperatures, leading to the formation of more aromatic structures and the release of hydrogen gas.

-

Fragmentation of the Cyclohexane Ring: The saturated rings themselves can undergo fragmentation, leading to the formation of a complex mixture of smaller hydrocarbons.

The following diagram illustrates a potential initial fragmentation pathway:

Caption: Predicted initial thermal degradation of 2,2-Bis(4-oxocyclohexyl)propane.

Analytical Methodologies for Thermal Analysis

To experimentally investigate the thermal stability and degradation of 2,2-Bis(4-oxocyclohexyl)propane, a combination of thermoanalytical techniques is essential.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature or time in a controlled atmosphere.[4][5]

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,2-Bis(4-oxocyclohexyl)propane into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[6]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10, 15, or 20 °C/min).[7]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass at the final temperature.

The following diagram outlines the TGA workflow:

Caption: A simplified workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,2-Bis(4-oxocyclohexyl)propane into a DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition, providing the corresponding temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the degradation products of a material.[8] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[8][9]

Experimental Protocol for Py-GC/MS:

-

Sample Preparation: Place a small amount (micrograms to a few milligrams) of 2,2-Bis(4-oxocyclohexyl)propane into a pyrolysis sample holder.[9]

-

Pyrolysis: Rapidly heat the sample to a set pyrolysis temperature (e.g., 600-1000 °C) in the pyrolyzer, which is coupled to the GC inlet.[8]

-

GC Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated compounds eluting from the GC column are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual degradation products by comparing them to spectral libraries (e.g., NIST).[10]

The following diagram illustrates the Py-GC/MS workflow:

Caption: A schematic of the Pyrolysis-Gas Chromatography-Mass Spectrometry workflow.

Kinetic Analysis of Thermal Degradation